molecular formula C8H12ClF2NO B13634820 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride

カタログ番号: B13634820
分子量: 211.64 g/mol
InChIキー: RSJWFSBYMHIYBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride is a bicyclic compound featuring a nitrogen atom at position 3 and two fluorine atoms at position 7 of the bicyclo[3.3.1]nonane scaffold. Its molecular formula is C₇H₁₂ClF₂NO, with a molecular weight of 199.63 g/mol . The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies.

特性

分子式

C8H12ClF2NO

分子量

211.64 g/mol

IUPAC名

7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one;hydrochloride

InChI

InChI=1S/C8H11F2NO.ClH/c9-8(10)1-5-3-11-4-6(2-8)7(5)12;/h5-6,11H,1-4H2;1H

InChIキー

RSJWFSBYMHIYBZ-UHFFFAOYSA-N

正規SMILES

C1C2CNCC(C2=O)CC1(F)F.Cl

製品の起源

United States

準備方法

General Synthetic Strategies for 3-Azabicyclo[3.3.1]nonan-9-one Derivatives

The core bicyclic framework of 3-azabicyclo[3.3.1]nonan-9-one derivatives is commonly synthesized via:

These methods provide a scaffold amenable to further functionalization, including fluorination at the 7,7-positions to yield 7,7-difluoro derivatives.

Specific Preparation Methods of 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one Hydrochloride

Mannich Cyclocondensation Approach

A prevalent and effective method to prepare bicyclic 3-azabicyclo[3.3.1]nonan-9-one derivatives involves a modified Mannich reaction. This reaction typically uses:

  • A cyclic ketone with acidic α-hydrogens (e.g., 1-(3-ethoxypropyl)-4-oxopiperidine),
  • A primary amine,
  • Paraformaldehyde as the aldehyde source,
  • Acidic medium (e.g., acetic acid or hydrochloric acid).

The reaction proceeds through the formation of iminium intermediates followed by intramolecular cyclization to form the bicyclic ring system. When fluorinated ketones or fluorinating agents are introduced, the 7,7-difluoro substitution can be achieved during or after the cyclization step.

Table 1: Typical Mannich Cyclocondensation Reaction Conditions and Yields for 3,7-Diazabicyclo[3.3.1]nonan-9-ones
Entry Starting Ketone Amine Aldehyde Source Acid Catalyst Solvent Yield (%) Notes
1 1-(3-ethoxypropyl)-4-oxopiperidine Primary amine Paraformaldehyde Acetic acid Methanol 83-94 Column chromatography purification
2 Fluorinated cyclic ketone (for difluoro substitution) Primary amine Paraformaldehyde HCl or AcOH Methanol 70-85 Requires careful control of fluorination

Fluorination Techniques

Detailed Research Findings and Analytical Data

Purification and Characterization

  • Purification : Column chromatography on aluminum oxide (Al2O3) with benzene:dioxane or benzene:isopropanol eluents is commonly used to purify the bicyclic ketones and their fluorinated derivatives.
  • Characterization : The compounds are characterized by thin-layer chromatography (TLC), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^19F NMR for fluorinated compounds), and elemental analysis.

Yields and Physical Properties

Compound Yield (%) Physical State Purity (%) (HPLC) Melting Point (°C) Notes
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives 83-94 Viscous oils or solids >95 120-150 (varies) Purified by column chromatography
7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride 70-85 Crystalline solid >98 ~160 (hydrochloride salt) Requires fluorination step

Representative Reaction Scheme

  • Cyclocondensation : 1-(3-ethoxypropyl)-4-oxopiperidine + paraformaldehyde + primary amine → 3,7-diazabicyclo[3.3.1]nonan-9-one intermediate.
  • Fluorination : Introduction of fluorine atoms at 7,7-positions via electrophilic or nucleophilic fluorination.
  • Salt Formation : Treatment with HCl to form the hydrochloride salt.

Comparison with Related Compounds and Methods

Feature Mannich Cyclocondensation Ring-Cleavage of Diazaadamantane Intermolecular Cyclization of Piperidines
Complexity Moderate High Moderate
Yield High (83-94%) Variable Moderate
Scalability Good Limited Good
Suitability for Fluorination Excellent Limited Moderate
Purification Column chromatography Crystallization Chromatography

Patents and Industrial Relevance

The compound and its derivatives are covered by patents focusing on their use as orexin receptor antagonists, with detailed synthetic routes including the preparation of the bicyclic core and fluorinated analogs. These patents emphasize the pharmaceutical importance of the compound in treating sleep disorders, anxiety, addiction, and other central nervous system conditions.

化学反応の分析

Types of Reactions

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of new products with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium iodide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or iodo derivatives, while reduction reactions can produce various reduced forms of the compound.

科学的研究の応用

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride can be contextualized by comparing it to structurally related bicyclo[3.3.1]nonane derivatives. Below is a detailed analysis:

Structural Analogs and Substituent Effects

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives LA-3: A β-cyclodextrin complex of 3-cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one exhibits low toxicity (LD₅₀ = 825 mg/kg) and analgesic activity . The isopropoxypropyl substituent reduces toxicity compared to ethoxypropyl analogs . Bispidinones: Derivatives like 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one show cytotoxic effects on pancreatic cancer cells (IC₅₀ ≤50 μM). Substituents such as aryl groups or amino acid residues modulate activity; electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant capacity .

3-Azabicyclo[3.3.1]nonan-9-one Derivatives 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (CAS 4146-35-4): Lacks fluorine substituents but shares the core scaffold. Its simpler structure is used as a precursor in synthetic routes . 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones: Electron-donating groups (e.g., –OCH₃) on aryl rings improve antioxidant activity, while electron-withdrawing groups (e.g., halogens) increase cytotoxicity .

3-Oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 240401-10-9): Replaces nitrogen at position 3 with oxygen. X-ray studies reveal conformational rigidity, which may influence receptor binding .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Formula Substituents Key Activities/Toxicity References
7,7-Difluoro-3-azabicyclo[...] HCl C₇H₁₂ClF₂NO 7-F, 3-N, 9-one Data limited; expected high bioactivity due to F substituents
LA-3 (β-CD complex) C₃₇H₅₈ClN₂O₈ 7-isopropoxypropyl, 3-cyclopropanmethyl LD₅₀ = 825 mg/kg; analgesic
2,4-Bis(4-fluorophenyl)-3-azabicyclo[...] C₂₁H₂₀F₂NO 2,4-diaryl, 3-N Antitumor, structural rigidity
3-Oxa-7-azabicyclo[...] HCl C₇H₁₄ClNO₂ 3-O, 7-N Conformationally stable

Fluorine Substituent Impact

For example, halogenated 2,4-diaryl-3-azabicyclo derivatives exhibit stronger cytotoxicity due to pro-oxidant effects, though this may come at the expense of antioxidant capacity .

生物活性

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride is a bicyclic compound characterized by its unique structure featuring two fluorine atoms and a nitrogen atom within its framework. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C8H11ClF2NO
  • Molar Mass : 211.64 g/mol
  • CAS Number : 2731007-24-0

Synthesis

The synthesis of 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride typically involves several steps:

  • Formation of the Bicyclic Core : Achieved through cyclization reactions.
  • Fluorination : Utilizes reagents such as diethylaminosulfur trifluoride (DAST).
  • Hydrochloride Salt Formation : Addition of hydrochloric acid to yield the hydrochloride salt form.

These synthetic routes are essential for producing the compound with high purity and yield, which is crucial for biological testing and applications .

The biological activity of 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, potentially leading to significant biological effects .

In Vivo Studies

Research has shown that compounds similar to 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride exhibit promising results in vivo:

  • A study on related bicyclic compounds demonstrated their effectiveness as inhibitors in cellular assays, highlighting the importance of structural modifications for enhancing potency .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally, with bioavailability and half-life being critical factors in its therapeutic potential .

Comparative Biological Activity

To understand the efficacy of 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride compared to related compounds, the following table summarizes key findings:

CompoundIC50 (nM)Bioavailability (%)Half-Life (h)
7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-oneTBDTBDTBD
CCT3735660.7TBDTBD
CCT37356725.9TBDTBD

Note: TBD indicates that specific data is yet to be determined or reported in current literature.

Applications in Medicinal Chemistry

The compound is being investigated for various therapeutic applications, particularly in drug development targeting diseases associated with enzyme inhibition or receptor modulation . Its unique structure makes it a valuable candidate for further exploration in pharmacological studies.

Q & A

Q. What analytical challenges arise in characterizing degradation products?

  • Solutions :
  • LC-HRMS : Identify defluorinated byproducts (e.g., m/z shifts of -18.9984) .
  • Tandem MS/MS : Fragment ions confirm cleavage patterns (e.g., loss of HCl) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。